N-(1-cyanocyclobutyl)-1-(5-cyanopyridin-2-yl)-N-methylpiperidine-4-carboxamide
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Overview
Description
N-(1-cyanocyclobutyl)-1-(5-cyanopyridin-2-yl)-N-methylpiperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a piperidine ring, a cyanocyclobutyl group, and a cyanopyridinyl moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-1-(5-cyanopyridin-2-yl)-N-methylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the Cyanocyclobutyl Group: This step often involves a nucleophilic substitution reaction where a cyanocyclobutyl halide reacts with the piperidine derivative.
Attachment of the Cyanopyridinyl Moiety: The cyanopyridinyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a suitable pyridine derivative.
Final Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and an activated carboxylic acid derivative.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound would be optimized for cost-efficiency and yield. This might involve continuous flow chemistry techniques, the use of robust catalysts, and scalable reaction conditions to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclobutyl)-1-(5-cyanopyridin-2-yl)-N-methylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the nitrile groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, nucleophiles, electrophiles under appropriate conditions (e.g., acidic, basic, or neutral environments)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, N-(1-cyanocyclobutyl)-1-(5-cyanopyridin-2-yl)-N-methylpiperidine-4-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules in various chemical reactions.
Biology
In biological research, this compound may be investigated for its potential biological activity, including its interactions with enzymes, receptors, or other biomolecules. Its structure suggests it could be a candidate for drug development or as a biochemical probe.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Its unique structure could make it a candidate for targeting specific biological pathways or diseases.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-1-(5-cyanopyridin-2-yl)-N-methylpiperidine-4-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclobutyl)-1-(5-cyanopyridin-2-yl)-N-methylpiperidine-4-carboxamide: shares similarities with other piperidine derivatives, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-1-(5-cyanopyridin-2-yl)-N-methylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-22(18(13-20)7-2-8-18)17(24)15-5-9-23(10-6-15)16-4-3-14(11-19)12-21-16/h3-4,12,15H,2,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTFQEIPEFPLFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCN(CC1)C2=NC=C(C=C2)C#N)C3(CCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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